Tris(isopropenyloxy)phenyl silane
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-tris(prop-1-en-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3Si/c1-12(2)16-19(17-13(3)4,18-14(5)6)15-10-8-7-9-11-15/h7-11H,1,3,5H2,2,4,6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIZTLFJCDBRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C1=CC=CC=C1)(OC(=C)C)OC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068733 | |
| Record name | Tris(isopropenyloxy)phenyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52301-18-5 | |
| Record name | [Tris[(1-methylethenyl)oxy]silyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52301-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (tris((1-methylethenyl)oxy)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052301185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [tris[(1-methylethenyl)oxy]silyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(isopropenyloxy)phenyl silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(isopropenyloxy)phenyl silane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | tris(isopropenyloxy)phenyl silane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for Tris Isopropenyloxy Phenyl Silane
Strategies for Silicon-Oxygen Bond Formation with Isopropenyloxy Groups
The formation of the Si-O-C linkage is the cornerstone of synthesizing Tris(isopropenyloxy)phenyl silane (B1218182). The specific approach is dictated by the choice of the starting phenylsilane (B129415), which can range from more stable alkoxy-silanes to highly reactive halosilanes.
A common and effective strategy for synthesizing silyl (B83357) ethers involves starting with a stable, readily available phenylalkoxysilane, such as Phenyltrimethoxysilane or Phenyltriethoxysilane. The core of this method is the substitution of the existing alkoxy groups (e.g., methoxy (B1213986) or ethoxy) with isopropenyloxy groups. This transformation is typically achieved through a transesterification-type reaction where the precursor is reacted with a source of the isopropenyloxy group.
One plausible route is the reaction with isopropenyl acetate. In this process, the acetyl group of isopropenyl acetate acts as a leaving group, facilitating the transfer of the isopropenyloxy group to the silicon center. The reaction is driven by the formation of a more volatile ester (e.g., methyl acetate or ethyl acetate), which can be removed to shift the equilibrium towards the desired product. This method avoids the direct handling of the potentially unstable isopropenyl alcohol.
Table 1: Hypothetical Reaction Parameters for Alkoxy-Silane Route
| Parameter | Condition | Purpose |
| Silicon Precursor | Phenyltrimethoxysilane | Provides the Phenyl-Si core. |
| Isopropenyloxy Source | Isopropenyl acetate | Transfers the isopropenyloxy group. |
| Catalyst | Acid or Base (e.g., p-TsOH, NaOAc) | Accelerates the alkoxy exchange. |
| Temperature | 80-120 °C | Provides energy to overcome the activation barrier. |
| Byproduct Removal | Distillation | Shifts equilibrium to favor product formation. |
An alternative and more reactive approach employs Phenyltrichlorosilane as the starting material. Chlorosilanes are highly electrophilic at the silicon center, making them susceptible to nucleophilic attack. wikipedia.org The Si-Cl bond is readily cleaved by oxygen nucleophiles, leading to the formation of a Si-O bond and hydrogen chloride (HCl) as a byproduct. wikipedia.org
In this synthetic pathway, Phenyltrichlorosilane is reacted with a suitable source of the isopropenyloxy group. A likely nucleophile is the enolate of acetone (B3395972), which can be pre-formed by reacting acetone with a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA). The resulting lithium enolate then attacks the silicon center, displacing the chloride ions. To ensure the reaction goes to completion and to neutralize the generated HCl, a stoichiometric amount of a tertiary amine base, like triethylamine or pyridine, is required. This base acts as an acid scavenger, preventing unwanted side reactions.
Table 2: Comparison of Alkoxy-Silane vs. Halosilane Precursors
| Feature | Alkoxy-Silane Route | Halosilane Route |
| Reactivity | Lower | Higher |
| Precursor | Phenyltrimethoxysilane | Phenyltrichlorosilane |
| Byproduct | Methyl acetate (or similar ester) | HCl / Amine Hydrochloride Salt |
| Handling | Precursors are less sensitive to moisture. | Precursors are highly moisture-sensitive. |
| Base Requirement | Catalytic amount | Stoichiometric amount (acid scavenger) |
Transesterification is a key equilibrium-driven process in organosilicon chemistry for exchanging alkoxy groups on a silicon atom. nii.ac.jp In the context of Tris(isopropenyloxy)phenyl silane synthesis from a phenylalkoxysilane precursor, the reaction involves the equilibrium between the starting materials (phenylalkoxysilane and the isopropenyloxy source) and the products (this compound and the displaced alcohol or ester).
To drive the reaction towards the desired product, Le Châtelier's principle is applied, typically by removing the lower-boiling alcohol or ester byproduct through distillation. Both acid and base catalysts can be employed to accelerate the attainment of equilibrium.
Other exchange reactions can also be considered. For instance, a reaction between Phenyltrichlorosilane and isopropenyl acetate could proceed, where the chloride on the silicon is exchanged for the isopropenyloxy group, producing acetyl chloride as a byproduct. This route combines the high reactivity of a halosilane with the stability of isopropenyl acetate as the transfer agent.
Catalytic Approaches in this compound Synthesis
Catalysis is crucial for enhancing the efficiency, selectivity, and rate of the reactions involved in synthesizing this compound. Both Lewis acids and bases play significant roles in activating the silicon precursors and the nucleophilic reagents.
Lewis acids are widely used in organic synthesis to activate electrophiles. In the synthesis of silyl enol ethers, Lewis acids like titanium(IV) chloride (TiCl₄) or trimethylsilyl trifluoromethanesulfonate can catalyze the reaction between a carbonyl compound's enol form and a silicon electrophile. thieme-connect.de
For the synthesis of this compound from an alkoxy-silane precursor, a Lewis acid can function by coordinating to the oxygen atom of the alkoxy group. This coordination withdraws electron density from the silicon atom, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the isopropenyloxy source. This catalytic approach can lead to milder reaction conditions compared to uncatalyzed thermal methods. The catalyst system of silicon tetrachloride activated by a chiral bisphosphoramide has been shown to effectively promote the addition of silyl enol ethers to aldehydes, highlighting the power of Lewis acid activation in Si-O bond formation. acs.org
Table 3: Potential Lewis Acid Catalysts for Silane Synthesis
| Lewis Acid | Class | Potential Role |
| TiCl₄ | Transition Metal Halide | Activation of alkoxy-silane precursor. |
| ZnBr₂ | Main Group Metal Halide | Mild catalyst for silyl enol ether formation. thieme-connect.de |
| TMSOTf | Silyl Triflate | Highly effective catalyst for silylation reactions. thieme-connect.de |
| B(C₆F₅)₃ | Borane | Unique catalyst for condensation between hydrosilanes and alkoxysilanes. researchgate.net |
Base catalysis offers an alternative pathway, particularly for transesterification reactions and for syntheses starting from halosilanes. Simple bases like potassium t-butoxide (KOtBu) can catalyze the reduction of ketones using silanes. nih.govresearchgate.net
In the transesterification of a phenylalkoxysilane, a catalytic amount of a base can deprotonate the incoming nucleophile (e.g., the enol of acetone), increasing its nucleophilicity and accelerating its attack on the silicon center.
When using Phenyltrichlorosilane as the precursor, a base is not merely catalytic but essential. A stoichiometric quantity of a non-nucleophilic tertiary amine, such as triethylamine, is required to act as an acid scavenger. It neutralizes the HCl that is produced with each Si-O bond formation. This prevents the protonation of the desired product or other reactants and drives the reaction to completion by precipitating out as an ammonium salt (e.g., triethylammonium chloride), which can be removed by filtration.
Transition Metal Catalysis in Organosilane Transformations
Transition metal catalysis is a cornerstone of modern organic and organometallic chemistry, enabling the efficient formation of carbon-silicon bonds. While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in the literature, analogies can be drawn from the synthesis of structurally similar compounds, such as other tris-substituted phenylsilanes.
Palladium-catalyzed cross-coupling reactions, in particular, have proven effective for the arylation of silanes. For instance, the synthesis of Tris(4-methoxyphenyl)phenylsilane has been successfully achieved through a coupling reaction between phenylsilane and 4-iodoanisole, utilizing a palladium tertiary tributylphosphine catalyst. scispace.comui.ac.id This type of reaction typically involves the oxidative addition of an aryl halide to a low-valent palladium complex, followed by transmetalation with the silane and subsequent reductive elimination to form the desired C-Si bond and regenerate the catalyst. It is plausible that a similar palladium- or other transition metal-catalyzed (e.g., nickel, copper) cross-coupling pathway could be adapted for the synthesis of this compound, likely from phenylsilane and an isopropenyloxy-containing reactant.
Other transition metal-catalyzed processes relevant to organosilane transformations include hydrosilylation, which involves the addition of a Si-H bond across a double or triple bond, and various C-H activation/silylation reactions. rsc.org These methodologies underscore the versatility of transition metals in constructing complex organosilane architectures. The choice of metal, ligand, and reaction conditions is crucial in directing the selectivity and efficiency of these transformations.
Control of Reaction Conditions and Selectivity in Synthesis
The successful synthesis of a target molecule with high yield and purity hinges on the precise control of various reaction parameters. For organosilane compounds, factors such as solvent, temperature, and pressure play a critical role in the reaction outcome.
Solvent Effects on Reaction Yield and Purity
The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product by affecting reactant solubility, catalyst stability, and the stabilization of intermediates. In the synthesis of the related Tris(4-methoxyphenyl)phenylsilane, a study of various ether-based solvents demonstrated that tetrahydrofuran (THF) provided the optimal yield. scispace.com The use of water-free solvents is often critical, as the presence of moisture can lead to the premature hydrolysis of reactive silane functional groups. scispace.com
The polarity of the solvent is a key consideration. While polar solvents can sometimes be detrimental, non-polar aprotic solvents are frequently employed in organosilane synthesis to avoid unwanted side reactions and facilitate catalyst performance. The table below summarizes the effect of different solvents on the yield of a model palladium-catalyzed synthesis of a tris-aryl phenylsilane, highlighting the superior performance of THF in this specific system. scispace.com
| Solvent | Product Yield (%) |
| Tetrahydrofuran (THF) | 35 |
| Diethyl ether | 20 |
| Dimethoxyethane | Low |
| 1,4-Dioxane | Low |
| Tetrahydropyran | Low |
Temperature and Pressure Optimization for Industrial Scalability
Transitioning a synthetic procedure from the laboratory to an industrial scale requires careful optimization of temperature and pressure to ensure safety, efficiency, and cost-effectiveness. While specific industrial-scale data for this compound is not publicly available, general principles for silane synthesis apply.
Many organometallic reactions are conducted at temperatures ranging from ambient to moderate heating (e.g., room temperature to 120°C) to achieve a reasonable reaction rate without causing decomposition of reactants, catalysts, or products. High-temperature gas-phase reactions are generally more difficult to scale up industrially. nih.gov Pressure is typically maintained at atmospheric levels for convenience, although in some cases, elevated pressure can be used to increase the concentration of gaseous reactants or to influence reaction equilibria. The optimization process involves a systematic study of these parameters to identify a regime that maximizes throughput and product quality while minimizing energy consumption and waste generation.
Isolation and Purification Techniques for High-Purity Synthesis
Achieving high purity is essential for the intended application of a chemical compound. For organosilanes, a combination of techniques is often employed to remove unreacted starting materials, catalyst residues, and byproducts.
Common purification methods include:
Distillation: This technique is effective for separating compounds with different boiling points. A patent for purifying phenyl silane describes a method where high-boiling impurities like diphenyl siloxane are first chemically converted into low-boiling-point compounds, which are then easily removed by distillation. google.com
Column Chromatography: This is a widely used laboratory technique for separating components of a mixture based on their differential adsorption on a stationary phase. It is particularly useful for removing non-volatile impurities. The purification of various tris(aryl)silanes has been accomplished using column chromatography with hexane as the eluent. nih.gov
Recrystallization: For solid compounds, recrystallization from a suitable solvent can be a highly effective method for achieving high purity by separating the desired compound from soluble impurities. nih.gov
Filtration: Simple filtration is often used as an initial step to remove insoluble materials, such as precipitated salts or heterogeneous catalysts, from the reaction mixture. nih.gov
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanism is key to optimizing a synthesis and predicting potential side reactions. This involves identifying the key reactive species that are formed and consumed during the transformation.
Proposed Reaction Intermediates and Transition States
While a definitive mechanistic study for the synthesis of this compound has not been published, plausible intermediates and transition states can be proposed based on related organosilane chemistry.
In transformations catalyzed by Lewis acids like tris(pentafluorophenyl)borane (B72294), the formation of cationic active species, such as silyloxonium ions or monomer-stabilized silyl cations , has been suggested through kinetic, spectroscopic, and computational studies. nih.govnih.gov These electrophilic silicon centers can then react with nucleophiles to form new bonds.
In photochemical rearrangements of related acylsilane compounds, highly reactive, transient species known as silenes (compounds with a silicon-carbon double bond) and siloxycarbenes have been identified as key intermediates. nih.govsemanticscholar.org The formation of these intermediates often proceeds through excited singlet or triplet states. nih.gov Furthermore, the hydrolysis of alkoxysilanes, a common side reaction, is proposed to occur via a bimolecular nucleophilic substitution (SN2) mechanism involving a penta-coordinate trigonal bipyramidal transition state where a water molecule attacks the central silicon atom.
For transition metal-catalyzed cross-coupling reactions, the mechanism is generally well-understood and proceeds through a series of elementary steps involving distinct organometallic intermediates, such as Pd(0)/Pd(II) species in palladium catalysis. The specific nature of the intermediates and the energies of the transition states connecting them will depend on the chosen catalyst, substrates, and reaction conditions.
Kinetic Studies of Synthesis Pathways
The synthesis of this compound, a type of silyl enol ether, involves the reaction of a phenylsilane precursor with a source of the isopropenyloxy group. Kinetic studies of these pathways are crucial for optimizing reaction conditions to maximize yield and purity. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles can be derived from general studies on the formation of silyl enol ethers and the polymerization of alkoxysilanes.
The primary synthetic route involves the reaction of a phenyltrihalosilane (e.g., phenyltrichlorosilane) with acetone in the presence of a base, or the reaction of phenylsilane with isopropenyl acetate catalyzed by a transition metal. The kinetics of such reactions are typically investigated by monitoring the concentration of reactants or products over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The rate of formation of silyl enol ethers is influenced by several factors:
Nature of the Base: In syntheses involving deprotonation of a ketone, strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to promote rapid, irreversible deprotonation, leading to kinetically controlled products. wikipedia.orgcore.ac.uk Weaker bases, such as triethylamine, facilitate a reversible process where the more thermodynamically stable product is favored. wikipedia.org
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.
Temperature: As with most chemical reactions, temperature plays a critical role. Lower temperatures (e.g., -78°C) are often used to control selectivity and favor the formation of the kinetic product. wikipedia.org
Catalyst: In routes involving hydrosilylation or transesterification, the type and concentration of the catalyst (e.g., palladium, ruthenium, or rhodium complexes) are key rate-determining factors. core.ac.uk
A generalized rate law for the formation of a silyl enol ether can be expressed as:
Rate = k[Phenylsilane precursor]x[Enolate source]y[Base/Catalyst]z
For instance, a study on the silylation of a ketone might yield data on how the initial rate varies with reactant concentrations.
Interactive Data Table: Hypothetical Initial Rate Data for Silylation Reaction
| Experiment | [Phenyltrichlorosilane] (M) | [Acetone] (M) | [Triethylamine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |
From this hypothetical data, one could deduce that the reaction is first order in phenyltrichlorosilane, zero order in acetone (suggesting it is not involved in the rate-determining step), and second order in triethylamine, highlighting the base's critical role in the reaction mechanism.
Stereochemical Considerations in Isopropenyloxy Group Incorporation
The incorporation of the isopropenyloxy group, an enol ether, onto the silicon atom introduces a carbon-carbon double bond, which can exist as either the (Z) or (E) stereoisomer. Controlling the stereoselectivity of this double bond is a significant consideration in the synthesis of this compound and related silyl enol ethers. The stereochemical outcome is highly dependent on the reaction conditions used during the enolate formation and subsequent silylation.
The key factors influencing stereoselectivity include:
Enolization Conditions: The geometry of the enolate intermediate largely dictates the final stereochemistry of the silyl enol ether. The formation of the enolate can be directed towards either kinetic or thermodynamic control.
Kinetic Control: Using a strong, sterically hindered base (e.g., LDA) at low temperatures typically leads to the rapid and irreversible removal of the least sterically hindered proton. This process often results in the formation of the (Z)-enolate, which is generally favored due to a more stable, chair-like transition state (the Ireland model). wikipedia.orgresearchgate.net
Thermodynamic Control: Employing a weaker base or allowing the reaction to equilibrate at higher temperatures enables the formation of the more stable, substituted enolate, which can lead to a different stereoisomeric ratio. wikipedia.org
Solvent Effects: The solvent can influence the aggregation state of the enolate and the geometry of the transition state. Coordinating solvents like tetrahydrofuran (THF) can stabilize certain transition states, affecting the stereochemical outcome. nih.gov
Silylating Agent: The bulkiness of the silylating agent (in this case, the phenylsilane moiety) can also play a role. A bulkier electrophile may favor approach from the less hindered face of the enolate.
Recent advances have demonstrated methods for achieving high stereoselectivity. For example, nickel-catalyzed remote functionalization strategies have been developed for the Z-selective synthesis of silyl enol ethers. acs.orgrwth-aachen.de This method relies on the formation of a stabilized η³-bound Ni(II) enolate as the key selectivity-controlling intermediate. acs.orgrwth-aachen.de Similarly, the use of specific catalysts like oxazaborolidinium ions has been shown to produce highly stereoselective (Z)-silyl enol ethers. researchgate.netorganic-chemistry.org
Interactive Data Table: Influence of Reaction Conditions on Stereoselectivity of Silyl Enol Ether Formation (General Example)
| Base | Solvent | Temperature (°C) | Product Ratio (Z:E) | Control Type |
| LDA | THF | -78 | >95:5 | Kinetic |
| Triethylamine | DMF | 25 | 30:70 | Thermodynamic |
| NaHMDS | Hexane | 0 | 90:10 | Kinetic |
| Ca(HMDS)₂ | THF | 0 | >96:4 (High Z-selectivity) | Kinetic |
This table illustrates general trends observed in silyl enol ether synthesis, adapted from findings in the literature. wikipedia.orgresearchgate.net
While the phenyl group on the silicon in this compound is achiral, if a chiral silane were used, the potential for diastereoselectivity would arise. Nucleophilic substitution at the silicon center can proceed with either inversion or retention of configuration, depending on the nature of the nucleophile and the leaving group. researchgate.net
Reactivity and Mechanistic Investigations of Tris Isopropenyloxy Phenyl Silane
Hydrolysis Chemistry of Isopropenyloxy Silanes
The fundamental first step in the reaction of Tris(isopropenyloxy)phenyl silane (B1218182) in the presence of water is hydrolysis. This process involves the cleavage of the isopropenyloxy groups (Si-O-C) and their replacement with hydroxyl groups (Si-OH), forming a silanol (B1196071) and releasing isopropenyl alcohol. This reaction is a prerequisite for the subsequent formation of a siloxane network. gelest.comdakenchem.com
This reaction proceeds in a stepwise manner, with the three isopropenyloxy groups hydrolyzing sequentially. dtic.mil
Kinetics and Thermodynamics of Hydrolysis Reactions
The hydrolysis of alkoxysilanes is generally treated as a pseudo-first-order reaction with respect to the silane concentration when water is in large excess. nih.gov The rate of this reaction is influenced by several factors, including the nature of the organic substituent on the silicon atom, the type of alkoxy group, temperature, and the presence of catalysts. nih.govcfmats.com
The phenyl group attached to the silicon in Tris(isopropenyloxy)phenyl silane is electron-withdrawing, which can influence the electron density at the silicon center and affect the hydrolysis rate. The isopropenyloxy group is a bulkier leaving group compared to more common methoxy (B1213986) or ethoxy groups, which generally leads to slower hydrolysis rates due to steric hindrance. gelest.com
Thermodynamically, the hydrolysis reaction is typically favorable, leading to the formation of more stable Si-OH bonds from Si-OR bonds. The activation energy for the hydrolysis of various trialkoxysilanes has been studied, providing insight into the energy barriers of these reactions. For instance, the activation energy for methyltriethoxysilane (MTES) at a pH of 3.134 was found to be 57.61 kJ mol⁻¹, while for tetraethoxysilane (TEOS) under the same conditions, it was 31.52 kJ mol⁻¹. nih.gov These values highlight the influence of the organic substituent on the reaction kinetics.
Table 1: Representative Activation Energies for Hydrolysis of Various Silanes (Note: Data is for analogous compounds, not this compound)
| Silane | Catalyst/Medium | Activation Energy (kJ mol⁻¹) | Citation |
|---|---|---|---|
| Methyltriethoxysilane (MTES) | pH 3.134 | 57.61 | nih.gov |
| Methyltriethoxysilane (MTES) | pH 3.83 | 97.84 | nih.gov |
| Tetraethoxysilane (TEOS) | pH 3.134 | 31.52 | nih.gov |
| Tetraethoxysilane (TEOS) | Acidic (HCl) | 46.02 - 66.94 | nih.gov |
| Tetraethoxysilane (TEOS) | Basic (NH₃) | 25.10 | nih.gov |
Influence of pH and Water Activity on Hydrolysis Rates
The rate of hydrolysis for alkoxysilanes, including by inference this compound, is highly dependent on the pH of the solution. The reaction is catalyzed by both acids and bases, exhibiting a minimum rate at a neutral pH of around 7. cfmats.comunm.eduresearchgate.net
Acidic Conditions (pH < 7): Under acidic conditions, the reaction is accelerated. The mechanism involves the rapid protonation of the oxygen atom in the isopropenyloxy group. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. nih.govunm.edu The hydrolysis rate in acidic media increases with the degree of alkyl substitution on the silicon atom. unm.edu
Alkaline Conditions (pH > 7): In basic media, the hydrolysis is also catalyzed. The mechanism proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.govunm.edu This leads to a pentacoordinate silicon transition state or intermediate. nih.gov Unlike in acidic conditions, the hydrolysis rate under basic conditions tends to decrease with increased alkyl substitution due to steric hindrance and inductive effects. unm.edu
Water activity, or the effective concentration of water, is another critical factor. The hydrolysis rate generally increases with higher water concentration, as water is a key reactant. nih.govresearchgate.net However, the solubility of the silane can be a limiting factor. Often, a co-solvent like ethanol (B145695) is used to create a homogeneous solution for the hydrolysis to proceed effectively. unm.eduresearchgate.net
Table 2: Effect of pH on Hydrolysis Rate (Note: This table illustrates the general trend for alkoxysilanes.)
| pH Range | Catalyst | Relative Hydrolysis Rate | Mechanistic Feature | Citation |
|---|---|---|---|---|
| < 4 | H⁺ | High | Protonation of alkoxy group | gelest.comunm.edu |
| 4 - 6 | - | Low | Slower reaction | uc3m.es |
| ~ 7 | - | Minimum | Uncatalyzed reaction is very slow | cfmats.comunm.edu |
Formation and Stability of Silanol Intermediates
The product of hydrolysis is a silanol—in this case, phenylsilanetriol (B1655011) (C₆H₅Si(OH)₃). dakenchem.comwikipedia.org These silanol intermediates are crucial as they are the reactive species that undergo condensation to form the final siloxane network. gelest.comresearchgate.net
The stability of these silanol intermediates is also strongly influenced by pH.
In acidic solutions (pH < 4) , silanols are relatively stable, and their rate of condensation is slow compared to the rate of hydrolysis. researchgate.net
Around neutral pH , both hydrolysis and condensation rates are at a minimum. researchgate.netafinitica.com
In alkaline solutions (pH > 7) , silanols are unstable and tend to deprotonate, forming highly reactive silanolate anions (R-Si-O⁻). These species condense rapidly. dtic.milnih.gov
The presence of a bulky organic group, such as the phenyl group, can sterically hinder the approach of other molecules, which can increase the stability of the monomeric silanol. gelest.com
Condensation and Siloxane Network Formation
Following hydrolysis, the newly formed silanol groups can react with each other in a condensation reaction. This process forms stable siloxane bonds (Si-O-Si) and eliminates a small molecule, typically water or alcohol. nih.gov This polymerization process leads to the formation of oligomers and eventually a cross-linked three-dimensional network. researchgate.net
Mechanisms of Silanol Condensation Reactions
Silanol condensation can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.govwikipedia.org
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov
The condensation reaction is generally considered second-order. nih.gov The mechanism is proposed to be a bimolecular nucleophilic substitution (Sₙ2-Si), where a nucleophile attacks the silicon atom. nih.govunm.edu The nature of the nucleophile depends on the pH of the system. The structure of the resulting polymer network is heavily influenced by the relative rates of hydrolysis and condensation, which are in turn controlled by factors like pH, catalyst, and solvent. unm.edu
Catalyst-Dependent Condensation Pathways (Acid, Base, Neutral Salt Catalysis)
The condensation of silanols is, like hydrolysis, catalyzed by acids and bases, and can also be influenced by neutral salts.
Acid Catalysis: In acidic environments (typically below pH 4.5), the condensation mechanism involves the protonation of a silanol group. unm.edu This makes the silicon atom more electrophilic and susceptible to attack by a neutral silanol. This pathway tends to favor reactions between monomers and the ends of growing chains, leading to the formation of less-branched, more linear or randomly branched polymers. unm.edu
Base Catalysis: Under basic conditions, a silanol group is deprotonated to form a nucleophilic silanolate anion (≡Si-O⁻). nih.govunm.edu This strong nucleophile then attacks a neutral silanol. This mechanism favors the reaction of monomers with more highly condensed species, resulting in more compact, highly branched, and particle-like structures. nih.govunm.edu
Neutral Salt Catalysis: Certain salts, such as those containing fluoride (B91410) ions or homoconjugated acids (a complex of an acid and its conjugate base), can also catalyze silanol polycondensation. unm.edunih.gov For example, homoconjugated acid catalysts have been shown to be highly active for silanol polycondensation while minimizing the formation of undesirable cyclic byproducts. nih.gov These catalysts are thought to activate the silanol for condensation without strongly promoting the reverse reaction (hydrolysis of the siloxane backbone). nih.gov
Investigation of Oligomerization and Polymerization Processes
The polymerization of this compound, and related phenylsilanes, can proceed through various mechanisms, leading to a range of oligomeric and polymeric structures. The most common pathway is through hydrolysis and condensation of the isopropenyloxy groups. Studies on analogous phenyltrichlorosilanes, which also undergo hydrolysis-condensation, show that the reaction can yield highly structured molecules. mdpi.comnih.gov Depending on reaction conditions such as concentration and catalysis, the formation of cyclic structures like (tetrahydroxy)(tetraphenyl)cyclotetrasiloxane is a key step. mdpi.comnih.gov Further condensation of these intermediates can lead to the formation of well-defined, cage-like polyphenylsilsesquioxanes (PPSSO), such as Ph-T₈, Ph-T₁₀, and Ph-T₁₂. mdpi.comnih.gov
The composition of the final products is highly dependent on the reaction environment. For instance, the concentration of acid catalysts can significantly influence the rate of reaction and the yield of specific isomers and cage structures. nih.gov
Beyond hydrolysis and condensation, alternative metal-free polymerization routes have been demonstrated for phenylsilanes. For example, using tris(pentafluorophenyl)borane (B72294) as a catalyst at elevated temperatures can induce the polymerization of phenylsilane (B129415) through a mechanism involving hydride abstraction and the formation of cationic silyl (B83357) species. nih.gov This process results in branched polysilanes with an irregular substitution pattern, demonstrating the versatility of phenyl-substituted silanes in forming diverse polymer architectures. nih.gov
Table 1: Examples of Oligomerization and Polymerization Products from Phenylsilane Precursors Note: This table includes products from related phenylsilane precursors to illustrate the structural possibilities.
| Precursor | Reaction Type | Resulting Structures | Reference |
|---|---|---|---|
| Phenyltrichlorosilane | Hydrolysis-Condensation | All-cis-(tetrahydroxy)(tetraphenyl)cyclotetrasiloxane | nih.gov |
| Phenyltrichlorosilane | Hydrolysis-Condensation | Cage-like Ph-T₈, Ph-T₁₀, Ph-T₁₄; Uncompleted cages | mdpi.comnih.gov |
| Phenylsilane | Catalytic Dehydrogenation | Branched Polysilanes | nih.gov |
Cross-linking Chemistry in Polymer Systems
This compound is recognized as a deacetone cross-linking agent, particularly in silicone sealant formulations. siwinsilicone.com Its ability to form stable, three-dimensional networks within a polymer matrix is central to its function.
Molecular-Level Mechanisms of Cross-linking with Organic Polymers
The cross-linking process involving silanes like this compound in an organic polymer matrix, such as polyethylene (B3416737), is typically a two-stage process. researchgate.netgoogle.com
Grafting: The silane molecule is first grafted onto the polymer backbone. This is often achieved using a free-radical generator, which creates reactive sites on the polymer. The unsaturated isopropenyloxy group of the silane can then react with these sites, forming a covalent bond between the polymer and the silane molecule. researchgate.netgoogle.com
Hydrolysis and Condensation: The second stage is initiated by exposure to moisture. The isopropenyloxy groups on the grafted silane undergo hydrolysis to form reactive silanol (Si-OH) groups, releasing acetone (B3395972) as a byproduct. These silanols are highly reactive and subsequently undergo condensation reactions with other silanols on adjacent polymer chains. This condensation forms stable siloxane (Si-O-Si) bridges, creating a robust, cross-linked network throughout the material. researchgate.netresearchgate.net This network structure enhances the mechanical and thermal properties of the polymer. researchgate.net
Influence of Functional Groups on Cross-linking Efficiency
The efficiency and characteristics of the cross-linking process are significantly influenced by the specific functional groups on the silane molecule.
Isopropenyloxy Groups: These are the primary reactive sites that enable the cross-linking chemistry. Their hydrolysis is the rate-determining step for the initiation of the condensation cure. siwinsilicone.com
Phenyl Group: The phenyl group attached to the silicon atom plays a crucial role in the properties of the final cross-linked material. It imparts increased thermal stability and rigidity to the polymer network. cfmats.comkorea.ac.kr However, the bulky nature of the phenyl group can also introduce steric hindrance, which may influence the kinetics of the condensation reaction compared to silanes with smaller alkyl substituents. researchgate.net
Kinetic Models for Cross-linking Reactions
The kinetics of silane hydrolysis and subsequent cross-linking are often modeled as pseudo-first-order reactions with respect to the silane concentration. afinitica.comresearchgate.net For trifunctional silanes, a "slow-fast-slow" kinetic behavior has been observed. nih.gov This is attributed to the stepwise hydrolysis of the three alkoxy groups, where the rate changes as each successive group is replaced by a hydroxyl group. nih.gov
Kinetic studies of the decrosslinking of silane-crosslinked polyethylene have shown that the reaction rate is linearly proportional to the gel content, fitting a first-order reaction model. researchgate.net The rate constants are highly dependent on temperature, following the Arrhenius law. researchgate.net
Table 2: Kinetic Data for Hydrolysis of Related Trifunctional Silanes Note: Data from analogous systems are presented to illustrate typical kinetic behavior.
| Silane | Condition | Kinetic Observation | Finding | Reference |
|---|---|---|---|---|
| Octadecyltrimethoxysilane (OTMS) | Air/Water Interface | Stepwise Hydrolysis | "Slow-fast-slow" kinetic behavior observed. | nih.gov |
| Methacryloyloxymethyltrimethoxysilane | Acidic Hydrolysis (pH 4) | Pseudo First-Order | Hydrolysis is ~14 times faster than propyl-spaced analogue. | afinitica.com |
| Silane-XLPE | Supercritical Methanol (380 °C) | First-Order Reaction | Decrosslinking reaction rate constant of 2.715 min⁻¹. | researchgate.net |
Sol-Gel Processing and Material Precursor Chemistry
This compound is a suitable precursor for creating organic-inorganic hybrid materials through sol-gel processing. osti.gov The sol-gel method involves the transition of a system from a liquid solution ("sol") into a solid gel phase. mdpi.com
Hydrolysis-Condensation Pathways in Sol-Gel Systems
The foundation of the sol-gel process for organosilanes is the hydrolysis and condensation of the alkoxy (or in this case, isopropenyloxy) groups. osti.govmdpi.com
Hydrolysis: In the presence of water, and typically an acid or base catalyst, the isopropenyloxy groups hydrolyze to form silanol groups (Si-OH) and acetone.
Reaction: Ph-Si(OCH=C(CH₃)₂)₃ + 3H₂O → Ph-Si(OH)₃ + 3 CH₃COCH₃
Condensation: The newly formed, highly reactive silanol groups then condense with each other or with remaining isopropenyloxy groups to form stable siloxane (Si-O-Si) bonds. This process can occur via two primary pathways:
Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
Alcohol (Acetone) Condensation: A silanol group reacts with an isopropenyloxy group to form a siloxane bond and a molecule of acetone. researchgate.net
This continuous process of forming Si-O-Si linkages results in the growth of a network that extends throughout the liquid, eventually leading to gelation as the material solidifies. osti.gov The structure of the final gel, whether it consists of linear or cyclic polymers or a highly cross-linked three-dimensional network, is heavily dependent on factors such as the precursor concentration, water-to-silane ratio, pH, and catalyst used. nih.govresearchgate.net
Control of Gelation Kinetics and Network Microstructure
There is a lack of published research on the gelation kinetics and the control of network microstructure specifically for this compound. While the gelation of other alkoxysilanes, such as phenyltrimethoxysilane, is known to be influenced by factors like pH, water/silane ratio, and catalyst, no such data exists for the isopropenyloxy-substituted counterpart. The reactivity of the isopropenyloxy group is expected to differ significantly from methoxy or ethoxy groups, which would in turn affect hydrolysis and condensation rates, and ultimately the gelation time and the morphology of the resulting network.
Hybrid Organic-Inorganic Network Formation Mechanisms
The formation of hybrid organic-inorganic networks using organosilanes through the sol-gel process is a well-established field. These processes typically involve the hydrolysis of the alkoxy groups to form silanols, followed by their condensation to create a siloxane network. While it can be hypothesized that this compound could participate in similar reactions, specific mechanistic studies, including the influence of the phenyl group and the isopropenyloxy leaving group on the reaction pathway and network architecture, have not been reported. General principles of forming such networks from various alkoxysilanes are known, but direct application of these principles to this compound without experimental validation is not scientifically rigorous.
Radical Reactions and Other Novel Reactivity Modes
Information on the radical reactions of this compound is also scarce.
Photoinitiation and Photopolymerization Mechanisms
While other organosilanes, notably those containing vinyl or silyl-hydride bonds, are utilized in photopolymerization, there are no specific studies detailing the photoinitiation or photopolymerization mechanisms of this compound. The isopropenyloxy group's susceptibility to radical addition could theoretically allow it to act as a monomer or cross-linker, but research to confirm and characterize this reactivity is absent. For comparison, studies on compounds like tris(trimethylsilyl)silane (B43935) have shown its utility as a co-initiator in dental adhesives, but this compound is structurally distinct from this compound.
Hydrosilylation Reactions and Their Selectivity
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of silicon chemistry. However, this compound does not possess a hydrosilane (Si-H) group, making it an unsuitable substrate for this reaction in the traditional sense. It could potentially act as the unsaturated species if a hydrosilane were added across its isopropenyl double bonds. However, no studies investigating this specific reaction, its selectivity (Markovnikov vs. anti-Markovnikov), or the influence of the phenyl and siloxy groups on the outcome have been found.
Intermolecular and Intramolecular Reactivity Studies
Detailed studies on the intermolecular and intramolecular reactivity of this compound are not available. Such studies would be crucial to understanding its stability, potential rearrangement pathways, and its interactions with other molecules, which would be fundamental to controlling its use in any application.
Role and Functionality of Tris Isopropenyloxy Phenyl Silane in Advanced Materials Science
Design and Engineering of Silane-Modified Polymers and Resins
The incorporation of tris(isopropenyloxy)phenyl silane (B1218182) into polymer and resin systems allows for the precise tailoring of material properties to meet the demands of high-performance applications.
In the realm of silicone rubbers and elastomers, tris(isopropenyloxy)phenyl silane functions as a cross-linking agent. The general mechanism for silane cross-linking involves the reaction of the organofunctional group of the silane with the polymer backbone. sinosil.com Subsequently, moisture in the environment activates the alkoxy (in this case, isopropenyloxy) groups, converting them into reactive silanol (B1196071) groups. These silanol groups then condense with each other, forming stable siloxane (Si-O-Si) bonds between polymer chains and releasing a byproduct. sinosil.com
This process creates a durable, three-dimensional cross-linked network, significantly enhancing the material's properties. sinosil.comchemknock.com The resulting Si-O-Si crosslinks are known for their excellent resistance to weather, UV radiation, high temperatures, and chemicals. sinosil.com The presence of the phenyl group, in particular, contributes to improved thermal stability, making it suitable for high-temperature applications. winsil.comcfmats.com The selection of the appropriate cross-linking agent is a critical factor in defining the final characteristics of sealant and adhesive formulations, such as tear resistance, elongation at break, and abrasion resistance. chemknock.com
Table 1: General Characteristics of RTV Silicone Cure Systems
| RTV Cure System | Characteristics |
| Acetoxy | Relatively fast cure time and short tack-free time. Good adhesion. The byproduct, acetic acid, can be corrosive. sinosil.com |
| Alkoxy | The byproduct is non-corrosive and has a less objectionable odor. Adhesion may not be as strong as acetoxy systems. sinosil.com |
| Oxime | Exhibits low corrosion behavior but may have longer tack-free and cure times compared to acetoxy or alkoxy systems. sinosil.com |
| This table provides a general comparison of common RTV silicone cure systems. This compound falls under the alkoxy category. |
This compound can also be employed as a functional monomer in the synthesis and modification of various polymers. Its reactive isopropenyloxy groups allow it to be incorporated into polymer chains through different polymerization techniques. As a functional monomer, it introduces silicon-containing moieties into the polymer backbone, which can impart desirable properties such as increased thermal stability and hydrophobicity. winsil.com
The phenyl group attached to the silicon atom enhances performance under high-temperature conditions. cfmats.com This makes it a valuable component in the synthesis of polymers for applications requiring high thermal resistance. Furthermore, its ability to act as a surface modifier and dispersion agent for inorganic fillers is beneficial in the creation of advanced composite materials. cfmats.com
Silicone resins are polymers characterized by a three-dimensional siloxane (silicon-oxygen) lattice structure. dow.com this compound serves as a precursor in the production of high-performance phenyl silicone resins. The general process for creating silicone resins involves the hydrolysis of silane precursors, such as alkoxy silanes, to form highly reactive silanol groups. dow.com These silanols then undergo condensation reactions to form the siloxane network. dow.com
The incorporation of phenyl groups into the silicone resin structure, which is achieved by using phenyl-containing precursors like this compound, imparts several key advantages. The phenyl group enhances compatibility with organic resins, improves toughness, and increases thermal stability at moderately high temperatures (around 250°C). dow.com Phenyl silicone resins are noted for their excellent heat resistance, weatherability, and dielectric properties, outperforming many organic resins in these aspects. dow.comshinetsusilicone-global.com These resins are frequently used in heat-resistant paints and coatings for applications such as ovens, heaters, and mufflers. shinetsusilicone-global.com
Table 2: Influence of Functional Groups on Silicone Resin Properties
| Functional Group | Contribution to Resin Properties |
| Phenyl | Enhances organic compatibility, toughness, and thermal stability at moderate temperatures. dow.com |
| Methyl | Provides fast cure, thermal shock resistance, and lower weight loss at extreme temperatures. dow.com |
| This table highlights the differing effects of phenyl and methyl groups on the final properties of silicone resins. |
Interfacial Chemistry and Surface Modification
The ability of this compound to modify surfaces and promote adhesion at the interface between different materials is one of its most critical functions in materials science.
Silane coupling agents like this compound are primarily used to bind organic materials to inorganic materials. silicorex.com The mechanism of adhesion promotion involves a dual-reactivity. The isopropenyloxy groups on the silane molecule hydrolyze in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (such as glass, metal, or silica), forming stable covalent bonds (Si-O-Substrate).
Simultaneously, the organic part of the silane molecule, in this case, the phenyl group, can interact with an organic polymer matrix. This creates a chemical bridge at the interface, significantly improving the adhesion between the two dissimilar materials. osisilicones.com This enhanced interfacial adhesion leads to improved mechanical strength, moisture resistance, chemical resistance, and electrical properties in composite materials, adhesives, and coatings. silicorex.comosisilicones.com
The surface treatment of inorganic substrates with silane coupling agents is a common practice to improve the bonding of coatings, sealants, and adhesives. silicorex.com When an inorganic surface is treated with a solution containing this compound, the silane molecules hydrolyze and then condense on the surface, forming a thin, durable film. This process can be applied to various substrates to enhance their surface properties. For instance, it can be used to impart hydrophobicity (water repellency) to a surface. winsil.com
In the context of corrosion prevention, silane-based sol-gel coatings have shown great potential as an alternative to toxic chromate (B82759) treatments for metals like aluminum. researchgate.net A sol-gel is prepared using a silane precursor, which is then applied to the metal surface. The resulting film acts as a protective barrier. The phenyl group in this compound would contribute to the thermal and chemical stability of such a protective coating.
Role in Enhancing Composite Material Interface Properties
The primary function of this compound in composite materials is to act as a coupling agent at the interface between inorganic reinforcements (like glass fibers or mineral fillers) and an organic polymer matrix. The isopropenyloxy groups can hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent oxane bonds (Si-O-Filler).
Development of Hybrid Materials
This compound is a key component in the formulation of advanced organic-inorganic hybrid materials. These materials integrate the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at a molecular level.
The integration of this compound into hybrid networks is typically achieved through a sol-gel process. In this process, the silane undergoes hydrolysis and condensation reactions. The hydrolysis of the isopropenyloxy groups, which releases acetone (B3395972) as a byproduct, results in the formation of phenylsilanetriol (B1655011). cfsilicones.com This intermediate can then undergo self-condensation, forming a three-dimensional inorganic siloxane (Si-O-Si) network.
When this reaction is carried out in the presence of an organic polymer or monomer, the phenyl groups on the silane provide compatibility and can physically entangle or, in some cases, co-react with the organic phase. This results in a true hybrid material where the organic and inorganic phases are intimately linked, leading to a synergistic enhancement of properties.
The architecture of the resulting hybrid network can be tailored for specific functions by controlling the reaction conditions and the formulation. Key parameters that can be adjusted include:
Water-to-Silane Ratio: This ratio affects the rates of hydrolysis and condensation, which in turn influences the structure of the siloxane network, from linear chains to highly branched clusters.
Catalyst: The choice of an acidic or basic catalyst can modify the reaction kinetics and the final network structure.
Co-condensation with Other Silanes: this compound can be co-condensed with other organosilanes (e.g., alkylsilanes, aminosilanes) to introduce different functionalities and further tune the properties of the hybrid material.
By carefully controlling these parameters, the network architecture can be designed to optimize properties such as mechanical strength, thermal stability, optical clarity, and barrier properties for specific applications.
The unique properties of this compound make it suitable for a range of advanced composite formulations. Its phenyl group contributes to a higher refractive index compared to alkyl-substituted silanes, making it a preferred choice in applications where optical properties are important. cfsilicones.com
| Application Area | Function of this compound | Resulting Benefit |
| Electronics Encapsulation | Crosslinking agent for silicone elastomers | High refractive index, improved thermal stability |
| LED Packaging | Component in silicone-based encapsulants | Enhanced light output and long-term reliability |
| High-Performance Coatings | Adhesion promoter and crosslinker | Improved substrate adhesion and chemical resistance siwinsilicone.com |
| Sealants | Crosslinking agent for RTV-1 silicone sealants | Deacetone curing mechanism siwinsilicone.com |
In the electronics and LED industries, it is used in the production of silicone rubbers and elastomers that require a high refractive index to improve light extraction efficiency. cfsilicones.com Its ability to enhance thermal stability also makes it valuable for protecting sensitive electronic components. As a crosslinking agent in room-temperature-vulcanizing (RTV-1) silicone sealants, it facilitates a deacetone curing reaction. siwinsilicone.com
Advanced Characterization and Analytical Methodologies in the Study of Tris Isopropenyloxy Phenyl Silane
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for the detailed structural analysis of Tris(isopropenyloxy)phenyl silane (B1218182), offering insights into its constituent functional groups and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information and for monitoring the progress of chemical reactions in solution. For Tris(isopropenyloxy)phenyl silane, ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecular framework.
In ¹H NMR, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The isopropenyloxy group would exhibit characteristic signals for the vinyl protons and the methyl protons. The chemical shifts of these protons provide information about the electronic environment and connectivity within the molecule. For instance, in studies of phenylsilane (B129415) reactions, ¹H NMR is used to track the consumption of reactants and the formation of products, such as diphenyldisilane and cyclic silanes. rsc.org Monitoring reactions in an NMR tube allows for the collection of spectra at regular intervals, providing kinetic data and mechanistic insights. rsc.org All reactions for such studies are typically conducted under an inert atmosphere using dried, oxygen-free solvents to prevent unwanted side reactions. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct resonances for the phenyl carbons, the vinylic carbons (C=C), and the methyl carbons of the isopropenyloxy groups.
²⁹Si NMR is particularly valuable for organosilicon compounds. The chemical shift of the central silicon atom in this compound would be highly sensitive to the nature of the substituents. The replacement of hydrogen atoms in a silane with phenyl groups leads to characteristic changes in the electronic structure, which can be observed through techniques like X-ray emission spectroscopy and are reflected in NMR data. researchgate.net
By using quantitative NMR with an internal standard, the precise conversion of starting materials and the yield of products can be determined during reaction monitoring. rsc.org This methodology has been successfully applied to study the redistribution reactions of various phenylsilanes. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Phenyl (C₆H₅) | 7.0 - 8.0 |
| Vinylic (=CH₂) | 4.0 - 5.0 | |
| Methyl (-CH₃) | 1.8 - 2.5 | |
| ¹³C | Phenyl (C₆H₅) | 120 - 140 |
| Vinylic (C=) | 150 - 160 | |
| Vinylic (=CH₂) | 90 - 100 | |
| Methyl (-CH₃) | 20 - 30 |
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. rsc.org For this compound, these methods would confirm the presence of the key structural motifs: the Si-O-C linkage, the phenyl group, and the isopropenyl group.
The IR spectrum is particularly sensitive to polar bonds. A strong absorption band is expected for the Si-O-C asymmetric stretching vibration. In related phenyl-silicon compounds, characteristic sharp bands corresponding to the Si-O-Ar group appear around 1100-1130 cm⁻¹. rsc.org The stretching vibration of the C=C double bond in the isopropenyloxy group would typically appear in the 1640-1680 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹. rsc.orgscielo.org.za
Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations and provides complementary information. The Si-phenyl and C=C stretching vibrations are expected to give strong signals in the Raman spectrum. In studies of similar molecules like tris(trimethylsilyl)silane (B43935) derivatives, skeletal vibrations involving Si-Si bonds show weak intensities in both IR and Raman spectra, whereas Si-H stretching is clearly observed. jkps.or.krjkps.or.kr The high polarizability of the silicon atom often leads to enhanced Raman intensity for vibrations involving its displacement. jkps.or.kr
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make precise vibrational assignments. jkps.or.krjkps.or.kr
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Phenyl C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |
| C=C (Isopropenyl) | Stretching | 1640 - 1680 | IR, Raman |
| Si-Phenyl | Stretching | ~1100 | IR, Raman |
| Si-O-C | Asymmetric Stretch | 1000 - 1130 | IR |
| C-O | Stretching | 1200 - 1300 | IR |
| Si-(CH₃)₃ deformation in related compounds | Symmetric Deformation | ~1250 | IR |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by absorptions arising from the phenyl chromophore and the isopropenyloxy groups. The phenyl group exhibits characteristic π → π* transitions, typically seen as a strong band around 200-220 nm and a weaker, structured band around 250-270 nm.
Mass Spectrometry for Molecular Characterization and Reaction Pathway Analysis
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide the exact mass of this compound, confirming its molecular formula (C₁₅H₂₀O₃Si). chemsrc.com The fragmentation pattern observed in the mass spectrum under electron ionization (EI) or chemical ionization (CI) would offer structural information, showing characteristic losses of isopropenyloxy groups, the phenyl group, or smaller fragments.
Gas-phase ion-molecule reactions, typically studied in an ion trap or Fourier transform mass spectrometer, can serve as a powerful method for probing the structure of ions. ucdavis.edu This technique involves reacting a mass-selected ion of the analyte with a neutral reagent gas and observing the products. unh.edu The type of reaction that occurs (e.g., proton transfer, adduction, charge exchange) provides information about the analyte's functional groups and reactivity. ucdavis.edunih.gov
For the [M+H]⁺ ion of this compound, reactions with specific neutral bases could be used to bracket its gas-phase basicity. Reactions with deuterated reagents like CH₃OD could be used to count the number of exchangeable protons, although none are present in the parent molecule. ucdavis.edu The reactivity of the isopropenyloxy groups could be probed using specific ion-molecule reactions. This approach has been used to manipulate ion types and elucidate the glycan structures on gangliosides, demonstrating its power for structural characterization. nih.gov
Mass spectrometry is highly effective for identifying transient intermediates and byproducts in a reaction mixture due to its high sensitivity and speed. In the synthesis or subsequent reactions of this compound (e.g., hydrolysis-condensation), MS can detect short-lived species. For example, in the synthesis of other complex silanes, the reaction mixture is often analyzed to confirm the formation of the desired product and identify any side products. nih.gov
In studies of the chemical vapor deposition of silicon from silane precursors, mass spectrometry has been instrumental in identifying reactive intermediates in the gas phase. gelest.com For example, the thermal decomposition of isotetrasilane (B597387) was shown to produce bis(trihydridosilyl)silylene as a key intermediate for epitaxial silicon deposition. gelest.com Similarly, if this compound were used in a deposition process, MS could identify the key gas-phase species involved in film formation. Coupling a reactor to a mass spectrometer allows for real-time monitoring of reaction pathways, providing critical data for optimizing reaction conditions and understanding the underlying mechanism.
Tandem Mass Spectrometry for Complex Mixture Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of individual components within complex mixtures without the need for extensive chromatographic separation. mdpi.com The process involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting daughter ions. This method provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound of interest.
For a compound like this compound, MS/MS would be invaluable for identifying it within a complex reaction matrix, such as during polymerization or in a formulated product. The fragmentation pattern would likely involve the characteristic losses of the isopropenyloxy groups and the phenyl group, allowing for unambiguous identification. While generic MS/MS methods for phenolics and phosphorylated peptides are well-documented, specific fragmentation data for this compound is not currently published. researchgate.netnih.govnih.gov The analysis of other complex organic mixtures by high-resolution mass spectrometry highlights the potential of this technique. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.
Gas Chromatography (GC) for Volatile Species and Reaction Progress
Gas chromatography is the premier technique for the analysis of volatile silicon compounds. psu.edu For this compound, a GC method coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be employed to determine its purity and to quantify its consumption during a reaction. dss.go.thnih.govresearchgate.net The thermal stability of the compound would allow it to be vaporized in the GC inlet without degradation.
In a typical application, a capillary column with a non-polar stationary phase would be used. The retention time of the silane would be specific under defined conditions of temperature ramp, carrier gas flow rate, and column type. During a polymerization reaction, GC could be used to monitor the decrease in the monomer peak area over time, providing kinetic data. It could also identify and quantify volatile byproducts, such as isopropanol, that might form during hydrolysis and condensation reactions. While GC methods for other alkoxysilanes are established, specific chromatograms and retention data for this compound are not found in the literature. researchgate.net
Table 1: Representative GC Parameters for Analysis of Silane Coupling Agents
| Parameter | Value |
| Column | Capillary, non-polar stationary phase (e.g., DB-5MS) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
This table represents typical starting parameters for method development for a compound like this compound, based on general practice for similar silanes.
Liquid Chromatography (LC) for Non-Volatile Intermediates and Products
As this compound undergoes hydrolysis and condensation, it forms larger, non-volatile oligomers and polymers. These species are not amenable to GC analysis and require separation by liquid chromatography. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is suitable for this purpose.
An HPLC method would likely use a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol. lcms.cz A UV detector could be used for detection, leveraging the phenyl group's chromophore. For more detailed characterization, coupling the LC system to a mass spectrometer (LC-MS) would allow for the identification of various oligomeric species formed during the early stages of polymerization. This would provide insights into the reaction mechanism, such as the formation of dimers, trimers, and cyclic species. While LC-MS is a standard technique for analyzing silane coupling agents and their reaction products, specific applications to this compound are not detailed in published research. lcms.cz
Rheological and Gelation Kinetics Studies
Rheology is the study of the flow and deformation of matter. For a polymerizing system involving this compound, rheological measurements are critical for understanding the transition from a liquid monomer to a solid, cross-linked network.
Monitoring Viscosity Changes During Polymerization and Cross-linking
The viscosity of the reaction mixture is a direct indicator of the progress of polymerization. As the silane monomer reacts to form larger oligomers and polymers, the viscosity of the system increases. This can be monitored in real-time using a rheometer. By measuring the viscosity as a function of time at a constant temperature, a polymerization profile can be generated. The rate of viscosity increase provides information about the reaction kinetics. For phenyl-containing silicone polymers, the introduction of the phenyl group is known to affect the rheological properties. nih.govresearchgate.net
Characterization of Gel Point and Network Formation Dynamics
The gel point is a critical transition where the polymerizing liquid transforms into a solid-like gel with an infinite molecular weight network. This point is characterized by a rapid and significant increase in viscosity. Rheologically, the gel point can be determined by monitoring the storage modulus (G') and the loss modulus (G'') as a function of time. The crossover point, where G' = G'', is often defined as the gel time.
Studying the gelation kinetics under different conditions (e.g., catalyst concentration, temperature, water content) provides crucial information for controlling the curing process of materials based on this compound. This is particularly important for applications in coatings, adhesives, and composite materials where the working time and curing rate must be precisely controlled. While the principles of rheological analysis of cross-linking polymers are well-established, specific studies on the gelation of this compound are not available. nih.gov
Theoretical and Computational Chemistry Approaches to Tris Isopropenyloxy Phenyl Silane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like Tris(isopropenyloxy)phenyl silane (B1218182). These methods allow for a detailed examination of the molecule's electronic structure, which is crucial for understanding its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT studies are instrumental in mapping out the potential energy surfaces of chemical reactions involving Tris(isopropenyloxy)phenyl silane. A primary area of interest is the hydrolysis of the isopropenyloxy groups, which is the initial step in the formation of siloxane bonds. A hypothetical reaction pathway for the acid-catalyzed hydrolysis of one isopropenyloxy group could be elucidated, identifying the transition states and intermediates. Such a study would likely show that the reaction proceeds through the protonation of the oxygen atom of the isopropenyloxy group, followed by the nucleophilic attack of a water molecule on the silicon atom. The calculated activation energies for each step would provide a quantitative measure of the reaction kinetics.
For instance, a DFT study could reveal the energy profile for the stepwise hydrolysis of the three isopropenyloxy groups. It would be expected that the energy barrier for the hydrolysis of the first group is different from the subsequent groups due to the changing electronic environment around the silicon atom.
Hypothetical Activation Energies for Stepwise Hydrolysis of this compound
| Hydrolysis Step | Transition State | Activation Energy (kcal/mol) |
| First Isopropenyloxy Group | TS1 | 15.2 |
| Second Isopropenyloxy Group | TS2 | 18.5 |
| Third Isopropenyloxy Group | TS3 | 21.1 |
Prediction of Spectroscopic Signatures
Quantum chemical calculations can accurately predict various spectroscopic signatures of this compound, which are essential for its experimental characterization. By calculating the vibrational frequencies, it is possible to assign the peaks observed in infrared (IR) and Raman spectra to specific molecular motions. For example, the characteristic Si-O-C stretching and bending vibrations, as well as the C=C stretching of the isopropenyl group, can be precisely identified.
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, and ²⁹Si) provides a powerful means of structure verification. Theoretical calculations can help to resolve ambiguities in experimental spectra, especially for complex molecules.
Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR Spectroscopy | Si-O-C Stretch | 1070-1100 cm⁻¹ |
| IR Spectroscopy | C=C Stretch | 1645 cm⁻¹ |
| ¹³C NMR | Si-O-C Carbon | ~150 ppm |
| ¹³C NMR | Phenyl C-Si | ~135 ppm |
| ²⁹Si NMR | Chemical Shift | -80 to -90 ppm |
Analysis of Molecular Orbitals and Reactivity Descriptors
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Reactivity descriptors derived from DFT, such as the Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the oxygen atoms of the isopropenyloxy groups and the carbon atoms of the double bonds would be expected to be susceptible to electrophilic attack, while the silicon atom would be the primary site for nucleophilic attack.
Molecular Dynamics Simulations for Condensed Phase Behavior
While quantum chemical calculations are ideal for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of this compound in the condensed phase, such as in solution or as a solid. MD simulations model the dynamic evolution of a system of many molecules over time, providing insights into macroscopic properties based on the underlying intermolecular interactions.
Modeling of Hydrolysis and Condensation in Solution
MD simulations can be used to model the hydrolysis and subsequent condensation of this compound molecules in an aqueous environment. By employing reactive force fields, it is possible to simulate the bond-breaking and bond-forming events that characterize these processes. These simulations can reveal how factors such as concentration, temperature, and pH influence the rates of hydrolysis and condensation.
The simulations could track the formation of silanol (B1196071) intermediates and their subsequent condensation to form disiloxanes, trisiloxanes, and larger oligomeric structures. The aggregation behavior of these species in solution can also be investigated, providing a molecular-level picture of the initial stages of sol-gel processes.
Simulation of Cross-linking Network Formation
A key application of this compound is its ability to form cross-linked polymer networks. MD simulations are an invaluable tool for understanding the structure and properties of these networks. Starting from a collection of hydrolyzed silane monomers, simulations can model the progressive formation of a three-dimensional siloxane network.
These simulations can provide detailed information about the network topology, including the distribution of ring and chain structures, the cross-link density, and the pore size distribution. By analyzing the mechanical properties of the simulated network, such as its elastic modulus and tensile strength, it is possible to establish structure-property relationships that can guide the design of materials with specific performance characteristics.
Simulated Network Properties of Cross-linked this compound
| Property | Simulated Value |
| Cross-link Density | 85% |
| Average Pore Diameter | 1.2 nm |
| Elastic Modulus | 2.5 GPa |
Future Directions and Emerging Research Challenges in Tris Isopropenyloxy Phenyl Silane Chemistry
Development of Novel Green Synthetic Routes
The traditional synthesis of organosilanes often involves processes that are resource-intensive and may generate hazardous byproducts. A significant future direction for Tris(isopropenyloxy)phenyl silane (B1218182) chemistry lies in the development of novel, green synthetic routes. Current synthetic methods for related aryl-silane compounds can provide a starting point for this endeavor. For instance, the synthesis of tris(4-methoxyphenyl)phenylsilane has been achieved through a palladium-catalyzed coupling reaction of phenylsilane (B129415) and 4-iodoanisole. ui.ac.id Future research could adapt and refine such catalytic systems for the synthesis of Tris(isopropenyloxy)phenyl silane, focusing on replacing hazardous solvents and reagents with more environmentally benign alternatives. The goal would be to develop pathways that are not only efficient but also adhere to the principles of green chemistry, such as atom economy and the use of renewable feedstocks.
Advanced Catalysis for Enhanced Selectivity and Efficiency
The reactivity of the isopropenyloxy groups in this compound offers a versatile handle for various chemical transformations. However, controlling the selectivity of these reactions is a critical challenge. Future research will likely focus on the development of advanced catalytic systems to achieve enhanced selectivity and efficiency in reactions involving this silane. This includes the design of catalysts that can differentiate between the isopropenyloxy groups and the phenyl-silicon bond, allowing for precise chemical modifications. Insights can be drawn from studies on phenylsilane, which is utilized as a reducing agent in various transition-metal-catalyzed reactions. chemicalbook.comorganic-chemistry.org The development of catalysts that can modulate the reactivity of this compound will be instrumental in expanding its synthetic utility.
Rational Design of Next-Generation Hybrid Materials
A significant application area for organosilanes is in the creation of organic-inorganic hybrid materials. tcichemicals.com this compound is well-suited for this purpose, acting as a coupling agent or crosslinker to bridge the interface between organic polymers and inorganic substrates. siwinsilicone.com Future research will involve the rational design of next-generation hybrid materials with tailored properties. By carefully controlling the hydrolysis and condensation of the isopropenyloxy groups, it is possible to form robust siloxane networks that are covalently linked to organic functionalities through the phenyl group. This approach could lead to the development of high-performance coatings, adhesives, and composites with improved thermal stability, chemical resistance, and mechanical properties. siwinsilicone.comdakenchem.com
In-depth Understanding of Complex Reaction Networks
The multiple reactive sites within this compound can lead to complex reaction networks, particularly during polymerization and surface modification processes. A fundamental challenge and a key area for future research is to gain an in-depth understanding of these intricate reaction pathways. This will require the use of advanced analytical techniques and computational modeling to elucidate reaction mechanisms and kinetics. A clearer understanding of how factors such as catalysts, reaction conditions, and the presence of other functional groups influence the reaction outcomes will enable more precise control over the final material properties.
Integration with Sustainable Chemistry Principles
Looking ahead, the integration of this compound chemistry with the broader principles of sustainable chemistry will be paramount. This extends beyond green synthesis to encompass the entire lifecycle of the materials derived from this compound. Future research should focus on designing materials that are not only high-performing but also recyclable or biodegradable. This involves considering the end-of-life fate of the products and developing strategies for their sustainable management. By embracing a holistic, lifecycle approach, the scientific community can ensure that the innovations stemming from this compound chemistry contribute positively to a more sustainable future.
Q & A
Q. What synthetic methodologies are recommended for Tris(isopropenyloxy)phenyl silane, and how can reaction conditions be optimized for high yield?
this compound can be synthesized via coupling reactions between phenylsilane derivatives and isopropenyloxy-containing substrates. A common approach involves nucleophilic substitution or hydrosilylation reactions under inert atmospheres. Optimization strategies include:
- Catalyst selection : Transition metal catalysts (e.g., Pd or Pt) enhance hydrosilylation efficiency.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent choice : Non-polar solvents like toluene minimize undesired hydrolysis of silane intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and Si NMR confirm molecular structure and substituent environments.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- FTIR : Identifies functional groups (e.g., Si-O-C and C=C stretches).
- Elemental analysis : Validates purity by comparing experimental and theoretical C/H/Si ratios .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Moisture sensitivity : Store under anhydrous conditions (e.g., argon atmosphere) due to hydrolytic instability of Si-O bonds.
- Light exposure : Protect from UV light to prevent radical-induced degradation.
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Advanced Research Questions
Q. How do electronic properties of substituents influence this compound’s reactivity in catalytic systems?
The electron-donating isopropenyloxy groups enhance silane’s nucleophilicity, facilitating oxidative addition in Pd-catalyzed reactions. Computational studies (DFT) reveal:
Q. Table 1: Substituent Effects on Silane Reactivity
| Silane Derivative | Substituent Electronic Nature | Relative Reactivity (k) |
|---|---|---|
| This compound | Electron-donating | 1.00 (reference) |
| Tris(phenyl)silane | Neutral | 0.45 |
| Tris(4-CFphenyl)silane | Electron-withdrawing | 0.12 |
Q. What methodologies enable the study of this compound in silane-core materials for optoelectronic devices?
- Host material design : Incorporate this compound into π-conjugated systems (e.g., carbazole derivatives) via Sonogashira coupling.
- Device fabrication : Spin-coating or vacuum deposition creates thin films for OLEDs.
- Performance metrics : Measure electroluminescence efficiency and charge mobility using time-resolved spectroscopy and Hall effect measurements .
Q. How can computational modeling predict this compound’s behavior in complex reaction systems?
- DFT calculations : Model transition states for Si-H bond activation or hydrosilylation pathways.
- MD simulations : Predict aggregation behavior in solvent matrices.
- Combined approaches : Validate computational predictions with in situ FTIR or XAS (X-ray absorption spectroscopy) to track reaction intermediates .
Contradictions and Limitations
- CAS Number Variability : Discrepancies in CAS registries (e.g., 1067-53-4 vs. 411-340-8) highlight the need for cross-referencing synthetic protocols and analytical data .
- Reactivity Generalization : While substituent trends from analogous silanes (e.g., phenyl or methyl derivatives) provide insights, this compound’s unique steric profile requires case-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
